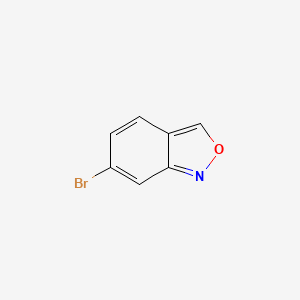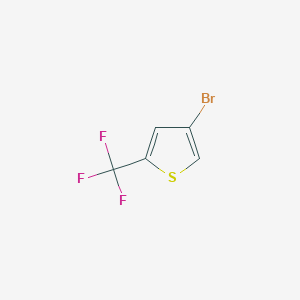
4-Bromo-2-(trifluoromethyl)thiophene
Vue d'ensemble
Description
4-Bromo-2-(trifluoromethyl)thiophene is a chemical compound with the molecular formula C5H2BrF3S . It is used in various chemical reactions and has potential applications in the field of organic thin film transistor dielectric material .
Synthesis Analysis
The synthesis of 4-Bromo-2-(trifluoromethyl)thiophene involves various chemical reactions. For instance, it undergoes metallation-alkylation reaction with various electrophiles to generate various 5-alkylated 2-bromo products . More details about its synthesis can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(trifluoromethyl)thiophene can be represented by the InChI code: 1S/C5H2BrF3S/c6-3-1-4(10-2-3)5(7,8)9/h1-2H . More details about its molecular structure can be found in the relevant papers .Chemical Reactions Analysis
4-Bromo-2-(trifluoromethyl)thiophene participates in various chemical reactions. For instance, it is involved in the nucleophilic trifluoromethoxylation of alkyl halides . More details about its chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
4-Bromo-2-(trifluoromethyl)thiophene has a molecular weight of 231.04 g/mol . It has a topological polar surface area of 28.2 Ų . More details about its physical and chemical properties can be found in the relevant papers .Applications De Recherche Scientifique
4-Bromo-2-(trifluoromethyl)thiophene: A Comprehensive Analysis
Organic Synthesis: 4-Bromo-2-(trifluoromethyl)thiophene is a valuable building block in organic synthesis. It can undergo metalation-alkylation reactions with various electrophiles to form diverse alkylated products . This reactivity is crucial for creating novel compounds with potential applications in materials science, such as dielectric materials for organic thin film transistors.
Pharmaceutical Research: In the pharmaceutical industry, this compound can be used to synthesize intermediates for drug development. Its bromine and trifluoromethyl groups make it a versatile precursor for constructing complex molecules that could lead to new medications .
Electrochemical Studies: The electrochemical properties of 4-Bromo-2-(trifluoromethyl)thiophene allow its use in studies involving cyclic voltammetry and controlled-potential electrolysis. This is important for understanding the redox behavior of thiophene derivatives, which can inform the design of electroactive materials .
Transition Metal-Catalyzed Reactions: This compound is also used in transition metal-catalyzed synthesis of thiophene-based polymers. The presence of the bromine atom allows for regioselective coupling reactions, leading to polymers with enhanced properties like increased charge carrier mobility and absorption in the solid state .
Material Science: Due to its unique chemical structure, 4-Bromo-2-(trifluoromethyl)thiophene can contribute to the development of advanced materials with specific electronic properties, which are essential for the next generation of electronic devices .
Chemical Research: Researchers utilize this compound in the preparation of various thiophene derivatives that are studied for their chemical and physical properties, contributing to the broader understanding of thiophene chemistry .
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-(trifluoromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3S/c6-3-1-4(10-2-3)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYDKQRTQVTLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289987 | |
| Record name | 4-Bromo-2-(trifluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1194374-08-7 | |
| Record name | 4-Bromo-2-(trifluoromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1194374-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(trifluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(trifluoromethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B1378943.png)
![6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine](/img/structure/B1378944.png)
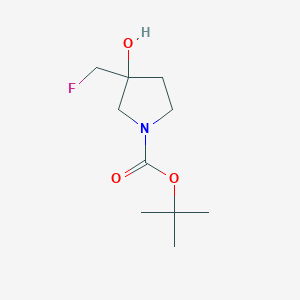
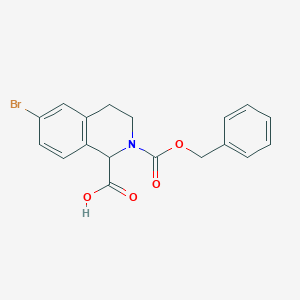

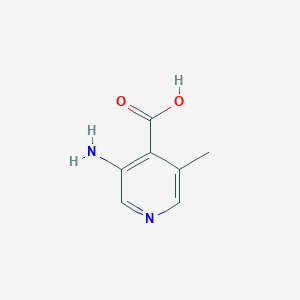
![(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid](/img/structure/B1378953.png)
![Benzo[D]oxazol-2-ylboronic acid pinacol ester](/img/structure/B1378954.png)
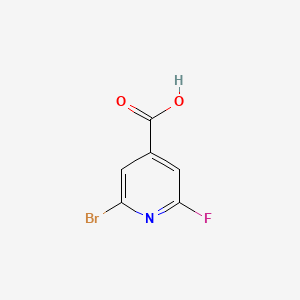
![[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1378958.png)
![Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B1378959.png)
![5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1378960.png)

